Glucuronate 2-sulfate

Catalog No.
S596076
CAS No.
98517-62-5
M.F
C6H10O10S
M. Wt
274.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucuronate 2-sulfate

CAS Number

98517-62-5

Product Name

Glucuronate 2-sulfate

IUPAC Name

(2R,3R,4R,5S,6S)-3,4,6-trihydroxy-5-sulfooxyoxane-2-carboxylic acid

Molecular Formula

C6H10O10S

Molecular Weight

274.20 g/mol

InChI

InChI=1S/C6H10O10S/c7-1-2(8)4(16-17(12,13)14)6(11)15-3(1)5(9)10/h1-4,6-8,11H,(H,9,10)(H,12,13,14)/t1-,2-,3-,4+,6+/m1/s1

InChI Key

COJBCAMFZDFGFK-SZXBDDMQSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)OS(=O)(=O)O

Synonyms

2-O-sulfated glucuronic acid, glucuronate 2-sulfate, glucuronic acid 2-sulfate

Canonical SMILES

C1(C(C(OC(C1OS(=O)(=O)O)O)C(=O)O)O)O

Isomeric SMILES

[C@H]1([C@H]([C@@H](O[C@@H]([C@H]1OS(=O)(=O)O)O)C(=O)O)O)O

Glucuronate 2-sulfate, also known as 2-O-sulfo-D-glucuronic acid, is a sulfated derivative of glucuronic acid. This compound plays a significant role in the structure and function of glycosaminoglycans, which are essential components of the extracellular matrix and are involved in various biological processes. Glucuronate 2-sulfate is characterized by the presence of a sulfate group at the C-2 position of the glucuronic acid molecule, which alters its biochemical properties and interactions.

, particularly in the context of glycosaminoglycan metabolism. Key reactions include:

  • Hydrolysis: The enzyme glucuronate 2-sulfatase catalyzes the hydrolysis of the sulfate group from glucuronate 2-sulfate, leading to the formation of free glucuronic acid. This reaction is vital for the degradation of glycosaminoglycans such as chondroitin sulfate and heparin .
  • Glycosylation: Glucuronate 2-sulfate can act as a glycosylation donor or acceptor in synthetic pathways, contributing to the assembly of complex oligosaccharides .
  • Sulfation Patterns: The presence of different sulfation patterns affects the reactivity and binding affinities of glucuronate 2-sulfate-containing oligosaccharides, influencing their biological activity .

Glucuronate 2-sulfate exhibits various biological activities, primarily through its role in glycosaminoglycans:

  • Anticoagulant Activity: While glucuronate 2-sulfate itself does not bind to antithrombin, its structural analogs and derivatives can influence anticoagulant properties by modulating interactions with heparin and heparan sulfate .
  • Cell Signaling: Glycosaminoglycans containing glucuronate 2-sulfate are involved in cell signaling pathways, affecting cellular behaviors such as proliferation, migration, and differentiation .
  • Inflammatory Response: The sulfation status of glucuronate-containing structures can modulate inflammatory responses by interacting with various cytokines and growth factors .

The synthesis of glucuronate 2-sulfate can be achieved through several methods:

  • Chemoenzymatic Synthesis: This method involves using enzymes to selectively introduce sulfate groups into glucuronic acid. For instance, sulfotransferases can be utilized to achieve regioselective sulfation at the C-2 position .
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed to create glucuronate 2-sulfate through protective group strategies and selective sulfation reactions .
  • Biotechnological Approaches: Microbial fermentation processes may yield glucuronate 2-sulfate through the action of specific microbial enzymes that facilitate sulfation and glycosylation reactions.

Glucuronate 2-sulfate has several applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects in anticoagulation therapies and anti-inflammatory treatments .
  • Biotechnology: Used in the synthesis of heparan sulfate and chondroitin sulfate oligosaccharides for research and development purposes .
  • Diagnostics: The presence and levels of glucuronate 2-sulfate can serve as biomarkers for certain diseases, particularly those related to glycosaminoglycan metabolism.

Studies on glucuronate 2-sulfate interactions reveal its importance in various biochemical contexts:

  • Enzyme Interactions: Glucuronate 2-sulfatase specifically interacts with this compound to facilitate its hydrolysis, demonstrating its role in glycosaminoglycan turnover .
  • Protein Binding: Research indicates that sulfated polysaccharides like glucuronate 2-sulfate can modulate protein binding affinities, impacting biological processes such as coagulation and inflammation .

Glucuronate 2-sulfate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure/ModificationUnique Features
Iduronic AcidC-5 epimer of D-glucuronic acidMore flexible structure; important for anticoagulation
Chondroitin SulfateContains both N-acetylgalactosamine and glucuronic acidPlays a major role in cartilage structure
HeparinHighly sulfated polysaccharideStrong anticoagulant properties; complex structure
D-glucuronic AcidNon-sulfated formBasic building block for glycosaminoglycans

Glucuronate 2-sulfate is unique due to its specific sulfation pattern at C-2, which significantly influences its biological activity compared to similar compounds. Its distinct interactions with enzymes and proteins further highlight its specialized role within glycosaminoglycan biochemistry.

XLogP3

-2.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

273.99946769 g/mol

Monoisotopic Mass

273.99946769 g/mol

Heavy Atom Count

17

UNII

ED99SPT94W

Wikipedia

2-O-Sulfohexuronic acid

Dates

Modify: 2023-07-20

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